molecular formula C5H10N4S B1460072 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine CAS No. 936940-53-3

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Cat. No. B1460072
CAS RN: 936940-53-3
M. Wt: 158.23 g/mol
InChI Key: VJDWAEVSQZZGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, also known as 4-methylthio-2-(1H-1,2,4-triazol-3-yl)ethanamine, is an organic compound with a molecular formula of C5H10N2S. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been extensively studied for its synthetic methodology, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Triazole compounds, including 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, have been reported to exhibit significant antimicrobial properties . They are effective against a range of microbial pathogens, including bacteria and fungi. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections resistant to conventional antibiotics .

Anticancer Activity

The triazole ring is a common feature in many anticancer agents. The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, which can inhibit the growth of cancer cells. Research has shown that triazole derivatives can be used in the treatment of various cancers, acting as potential antitumor agents .

Antiviral Activity

Triazole derivatives have shown promise as antiviral drugs . They have been used in the treatment of viral infections, including HIV and hepatitis. The compound’s ability to interfere with viral replication makes it a candidate for inclusion in antiviral drug regimens .

Agrochemical Applications

In the field of agrochemistry, triazole derivatives serve as growth regulators and pesticides . Their application in agriculture can help improve crop yields and protect plants from pests and diseases .

Material Chemistry

The structural versatility of triazoles, including 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, allows them to be used in material chemistry . They can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength .

Drug Discovery

Triazole derivatives are a key scaffold in drug discovery . They are part of many medicinal compounds due to their stability and ability to mimic peptide bonds. This makes them suitable for the development of a wide range of pharmaceuticals .

Supramolecular Chemistry

In supramolecular chemistry, triazoles can act as ligands that form complexes with metals. These complexes have potential applications in catalysis and as sensors .

Chemical Biology

The triazole ring is used in chemical biology for bioconjugation and as a building block in the synthesis of biologically active molecules. Its presence in a compound can significantly alter the molecule’s interaction with biological systems, leading to various applications in medicinal chemistry .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWAEVSQZZGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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